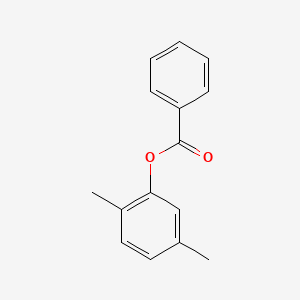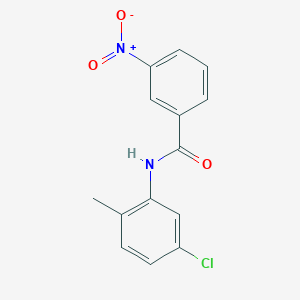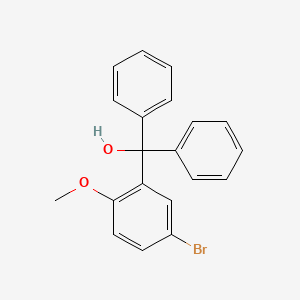![molecular formula C10H22S2Si B11939782 Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- CAS No. 62618-95-5](/img/structure/B11939782.png)
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to three methyl groups and a 1,3-dithian-2-yl group substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- typically involves the reaction of trimethylsilyl chloride with a suitable dithiane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
科学研究应用
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
作用机制
The mechanism by which Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The dithiane ring provides additional stability and reactivity, making the compound versatile in different applications.
相似化合物的比较
Similar Compounds
- Silane, trimethyl[2-methyl-5-(1-methylethyl)phenoxy]-
- Silane, trimethyl[5-methyl-2-(1-methylethyl)phenoxy]-
Uniqueness
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- is unique due to the presence of the dithiane ring, which imparts distinct chemical properties compared to other silane compounds. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
62618-95-5 |
|---|---|
分子式 |
C10H22S2Si |
分子量 |
234.5 g/mol |
IUPAC 名称 |
trimethyl-(2-propan-2-yl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C10H22S2Si/c1-9(2)10(13(3,4)5)11-7-6-8-12-10/h9H,6-8H2,1-5H3 |
InChI 键 |
FHOQYLMNFBZPPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(SCCCS1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)

![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)



![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)

